1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Description

Chemical Identification and Nomenclature

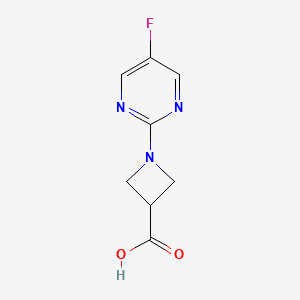

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid represents a well-characterized heterocyclic compound that has gained attention in contemporary chemical research. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the presence of both fluoropyrimidine and azetidine structural elements within a single molecular framework. The compound's formal name reflects its complex architecture, which consists of a four-membered azetidine ring bearing a carboxylic acid functional group at the 3-position, with the nitrogen atom of the azetidine ring connected to a 5-fluoropyrimidine substituent at the 2-position of the pyrimidine ring.

The Chemical Abstracts Service registry number 1289387-13-8 serves as the unique identifier for this compound in chemical databases worldwide. This CAS number enables precise identification and differentiation from related structures, particularly important given the existence of similar compounds such as the corresponding 5-chloropyrimidine analog (CAS 1289386-16-8). The molecular formula C8H8FN3O2 indicates the presence of eight carbon atoms, eight hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 197.17 daltons. The structural complexity arising from the combination of these elements creates a compound with distinctive chemical properties that differentiate it from simpler heterocyclic systems.

The Simplified Molecular Input Line Entry System notation provides a concise representation of the molecular structure: O=C(C1CN(C2=NC=C(F)C=N2)C1)O. This SMILES code clearly delineates the connectivity pattern, showing the carboxylic acid group attached to the azetidine ring carbon, the nitrogen linkage between the azetidine and pyrimidine rings, and the fluorine substitution at the 5-position of the pyrimidine ring. The International Chemical Identifier key CWWQJGFDOQLIQC-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating database searches and ensuring accurate identification across different chemical information systems.

Historical Context and Discovery

The development of this compound emerges from the convergence of two significant areas of heterocyclic chemistry: fluoropyrimidine research and azetidine synthesis methodology. Fluoropyrimidines have occupied a central position in medicinal chemistry since their initial development, with these compounds serving as important antimetabolite agents in pharmaceutical applications. The incorporation of fluorine into pyrimidine structures fundamentally alters their biological properties, creating compounds that can interfere with normal nucleotide metabolism and serve as powerful therapeutic agents. This historical foundation provided the scientific rationale for exploring fluoropyrimidine derivatives with enhanced structural complexity and potentially improved pharmacological profiles.

The azetidine ring system, despite being known since the 1950s, has experienced renewed interest in recent decades due to its unique properties as a pharmaceutical building block. The four-membered saturated cyclic amine structure offers distinct advantages over more common five- and six-membered heterocycles, including improved metabolic stability and enhanced drug-like properties. Historical synthetic challenges associated with azetidine formation have gradually been overcome through the development of innovative methodologies, including strain-release functionalization approaches and cycloisomerization strategies. These synthetic advances have made complex azetidine derivatives more accessible to researchers, enabling the exploration of novel structural combinations such as those found in fluoropyrimidine-azetidine hybrids.

The specific combination of fluoropyrimidine and azetidine structural elements represents a relatively recent development in heterocyclic chemistry, reflecting advances in both synthetic methodology and structure-based drug design principles. Early azetidine synthesis methods primarily focused on simple ring formation and basic functionalization patterns, limiting the complexity of accessible structures. However, the development of strain-release chemistry and improved cyclization techniques has enabled the preparation of highly substituted azetidines bearing complex substituents such as fluoropyrimidine groups. The 1-azabicyclo[1.1.0]butane intermediate approach, first synthesized by Funke in 1969, has proven particularly valuable for accessing 1,3-disubstituted azetidines through sequential intramolecular amination reactions.

The emergence of this compound in chemical literature also reflects broader trends in medicinal chemistry toward the exploration of bioisosteric replacements for traditional pharmacophores. The recognition that azetidines can serve as effective replacements for piperazines, piperidines, and pyrrolidines in pharmaceutical applications has driven interest in developing azetidine derivatives with diverse substitution patterns. The incorporation of fluoropyrimidine substituents represents an extension of this bioisosteric approach, combining the metabolic advantages of four-membered rings with the established pharmacological properties of fluorinated heterocycles. This strategic combination addresses longstanding challenges in drug development related to metabolic stability and bioavailability optimization.

Relevance in Modern Chemical Research

This compound occupies a significant position in contemporary heterocyclic chemistry research, serving as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies current trends toward the development of heterocyclic building blocks that combine multiple pharmacologically relevant structural features within a single molecular framework. Modern chemical research has increasingly focused on compounds that integrate established pharmacophores with novel ring systems, creating opportunities for the discovery of new biological activities and improved pharmaceutical properties. The unique combination of fluoropyrimidine and azetidine elements positions this compound at the intersection of nucleotide analog chemistry and strained ring heterocycle research.

The synthetic accessibility of this compound has been enhanced through recent advances in azetidine formation methodology, particularly the development of strain-release functionalization techniques and cycloisomerization strategies. These methodological improvements have made it possible to prepare complex azetidine derivatives with high efficiency and selectivity, enabling researchers to explore the chemical space around fluoropyrimidine-azetidine hybrid structures. The availability of reliable synthetic routes has facilitated the incorporation of this compound into chemical libraries for biological screening, supporting drug discovery efforts that leverage the unique properties of four-membered heterocycles. Current research demonstrates that azetidines can serve as effective bioisosteric replacements for traditional heterocycles, often providing improved metabolic stability and enhanced drug-like properties.

The role of fluoropyrimidines in modern medicinal chemistry continues to expand beyond their traditional applications as antimetabolite agents. Contemporary research has revealed that fluoropyrimidine derivatives can modulate various biological pathways through mechanisms that extend beyond simple nucleotide analog activity. The incorporation of azetidine substituents into fluoropyrimidine structures creates opportunities to explore novel mechanisms of action while potentially improving the pharmacokinetic properties of the resulting compounds. Research has shown that the four-membered azetidine ring can enhance the stability of pharmaceutical compounds against metabolic degradation, addressing a common limitation of traditional heterocyclic drugs.

The compound's relevance extends to the broader field of chemical biology, where researchers are increasingly interested in molecules that can selectively interact with biological targets while maintaining favorable pharmacological properties. The structural complexity of this compound provides multiple sites for potential protein interactions, including the carboxylic acid group for ionic interactions, the fluoropyrimidine system for π-stacking interactions, and the azetidine ring for hydrophobic contacts. This multi-modal interaction potential makes the compound particularly valuable for chemical probe development and target identification studies. Current research in azetidine chemistry has demonstrated that these four-membered rings can engage in stereoselective protein interactions, suggesting that compounds like this compound may offer unique selectivity profiles in biological systems.

Modern synthetic chemistry has also embraced this compound as a platform for methodological development, particularly in the areas of C-H activation and cross-coupling chemistry. The presence of multiple functional groups within the molecule provides opportunities for selective modification reactions that can generate diverse analogs for structure-activity relationship studies. Recent advances in photoredox catalysis and metallaphotoredox chemistry have opened new pathways for functionalizing azetidine derivatives, enabling the preparation of previously inaccessible structural variants. These synthetic developments support ongoing efforts to explore the full potential of fluoropyrimidine-azetidine hybrid structures in pharmaceutical applications and basic chemical research.

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQJGFDOQLIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733666 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-13-8 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Starting Material: Azetidine-3-carboxylic Acid Synthesis

Azetidine-3-carboxylic acid serves as the key intermediate for the synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid. Improved synthetic routes have been developed to overcome limitations of older methods that used toxic reagents such as cyanide and epichlorohydrin.

Improved Process Highlights:

- Triflation of diethylbis(hydroxymethyl)malonate followed by intramolecular cyclization using an amine to form the azetidine ring.

- Decarboxylation to yield the mono acid azetidine-3-carboxylic acid.

- Hydrogenation to finalize the azetidine intermediate.

- Use of polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide.

- Avoidance of highly toxic reagents, improving safety and scalability.

- Yields reported up to 86% with high purity after solvent switching and extraction steps.

| Step | Reaction Description | Reagents/Solvents | Key Notes |

|---|---|---|---|

| 1 | Triflation of diethylbis(hydroxymethyl)malonate | Rc-S(O)2-O-S(O)2-Rc, polar aprotic solvent | Rc = toluene, bromophenyl, methyl |

| 2 | Azetidine ring formation by intramolecular cyclization | Amine, polar aprotic solvent | Efficient ring closure |

| 3 | Decarboxylation | - | Mono acid formation |

| 4 | Hydrogenation | Hydrogen gas, catalyst | Final azetidine acid |

Fluorination and Functionalization of Azetidine Derivatives

The introduction of the fluoropyrimidinyl group at the azetidine nitrogen and the fluorine atom at the 5-position of the pyrimidine ring involves selective fluorination and protection strategies.

Key Fluorination and Protection Steps:

- Protection of azetidine-3-carboxylic acid as tert-butyl esters (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate).

- Conversion of chloromethyl or tosyl/methylsulfonyl derivatives to fluoromethyl azetidine esters using fluorinating agents such as:

- Tetra-butylammonium fluoride (TBAF)

- Hydrogen fluoride/trimethylamine complex

- Use of hydride reducing agents including:

- Sodium triacetoxyborohydride

- Lithium aluminum hydride (LAH)

- Sodium borohydride

- Diisobutylaluminum hydride (DIBAL)

- Acidic deprotection of tert-butyl esters using acids like:

- Para-toluenesulfonic acid

- Trifluoroacetic acid

- Acetic acid

| Step | Intermediate/Compound | Reagents/Conditions | Outcome |

|---|---|---|---|

| A | tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tosylate derivative | Fluorinating agent (TBAF or HF/trimethylamine) | Fluoromethyl azetidine ester formation |

| B | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | Acidic reagent (p-TsOH, TFA, or acetic acid) | Deprotection to free acid |

| C | Fluoromethyl azetidine derivative | Hydride reducing agent (LAH, NaBH4, etc.) | Reduction to alcohol or amine |

Coupling with 5-Fluoropyrimidin-2-yl Moiety

Although direct synthetic routes to this compound are less explicitly described in the available literature, analogous methods involve nucleophilic substitution or coupling reactions between azetidine derivatives and fluoropyrimidine halides or activated derivatives.

- Use of amine nucleophiles on pyrimidine halides under basic or catalytic conditions.

- Acid-catalyzed ring opening and functionalization of azetidine rings to introduce side chains.

- Microwave-assisted reactions with bases like sodium tert-butoxide and ligands such as rac-BINAP to facilitate coupling.

Source: Research on azetidine ring functionalization and coupling

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Azetidine-3-carboxylic acid synthesis | Triflation, intramolecular cyclization, decarboxylation, hydrogenation | High yield, scalable, avoids toxic reagents |

| Protection and fluorination | Boc protection, fluorinating agents (TBAF, HF/trimethylamine), hydride reducing agents | Selective fluorination and ester deprotection |

| Coupling with 5-fluoropyrimidinyl | Nucleophilic substitution, acid catalysis, microwave-assisted coupling | Formation of final compound, requires mild base |

Detailed Research Findings and Notes

- The use of tert-butyl esters as protecting groups for azetidine-3-carboxylic acid derivatives is crucial for selective fluorination and subsequent deprotection without ring degradation.

- The choice of fluorinating reagent depends on substrate sensitivity and desired fluorination site; TBAF and HF/trimethylamine are preferred for mild conditions.

- Hydride reducing agents are carefully selected to avoid over-reduction or ring opening; sodium triacetoxyborohydride and LAH are commonly employed.

- Acidic deprotection using trifluoroacetic acid or para-toluenesulfonic acid allows efficient removal of Boc groups without affecting fluorine substituents.

- The improved synthetic routes emphasize green chemistry principles by avoiding toxic reagents and simplifying purification steps.

- Coupling reactions to attach the fluoropyrimidinyl group often require microwave-assisted heating and specific ligands to improve yields and reduce reaction times.

Chemical Reactions Analysis

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHFNO

Molecular Weight : 197.17 g/mol

IUPAC Name : 1-(5-fluoro-2-pyrimidinyl)-3-azetidinecarboxylic acid

CAS Number : 1289387-13-8

The compound features a fluoropyrimidine moiety attached to an azetidine ring with a carboxylic acid functional group at the third position. This unique structure contributes to its diverse applications.

Medicinal Chemistry

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid has been investigated for its antiviral and anticancer properties . The fluoropyrimidine component is known for its ability to interfere with nucleic acid synthesis, making it a candidate for developing drugs targeting viral infections and cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of fluoropyrimidines, including this compound, demonstrating promising results in inhibiting tumor growth in vitro and in vivo models .

Biochemical Probes

The compound serves as a biochemical probe , allowing researchers to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for understanding biological mechanisms.

Research Finding : An investigation into the mechanism of action revealed that the compound could inhibit specific enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation .

Synthesis of Complex Molecules

In organic synthesis, this compound acts as a building block for creating more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydride (NaH) in DMF | Substituted pyrimidine derivatives |

| Oxidation | Potassium permanganate (KMnO) | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride (LiAlH) | Amines or alcohols |

Material Science

The compound's unique structure also opens avenues in material science , particularly in developing new polymers or materials with specific properties such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting

Biological Activity

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS Number: 1289387-13-8) is a synthetic organic compound notable for its potential biological activities. With a molecular formula of C8H8FN3O2 and a molecular weight of 197.17 g/mol, this compound has garnered attention in medicinal chemistry for its applications in the synthesis of biologically active molecules and its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the fluorination of pyrimidine and the formation of the azetidine ring through cyclization reactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for modifying its structure to enhance biological activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that modifications in the structure can lead to varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). The presence of functional groups and their positions on the molecular structure play a critical role in determining the efficacy against cancer cells .

In a comparative study, various derivatives were tested for their anticancer activity, revealing that certain substitutions could enhance potency while maintaining low cytotoxicity towards non-cancerous cells. For instance, compounds with specific aromatic substitutions demonstrated improved activity against A549 cells, reducing cell viability significantly compared to untreated controls .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. In vitro studies demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The biological activity was assessed through minimum inhibitory concentration (MIC) tests, showcasing promising results that highlight its potential as a lead compound in developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with nucleic acids and proteins. The fluoropyrimidine moiety is particularly significant as it may inhibit key enzymes involved in nucleic acid synthesis or function, leading to disrupted cellular processes in cancerous or pathogenic cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H8FN3O2 |

| Molecular Weight | 197.17 g/mol |

| CAS Number | 1289387-13-8 |

| Anticancer Activity | Significant against A549 cells |

| Antimicrobial Activity | Effective against MRSA |

Case Studies

- Anticancer Study : A study involving several derivatives showed that specific substitutions on the azetidine ring led to enhanced anticancer activity. Compounds with halogenated phenyl groups exhibited reduced viability in A549 cells by up to 64% compared to controls .

- Antimicrobial Evaluation : In another study, derivatives were screened against various resistant bacterial strains, revealing substantial activity against MRSA with MIC values indicating effectiveness at low concentrations .

Comparison with Similar Compounds

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid

- Structure : Replaces the 5-fluorine with chlorine.

- Properties :

- Molecular weight: 213.62 g/mol (vs. 197.18 g/mol for the fluoro analog).

- Solubility: 40.0 mol/L in aqueous solutions, comparable to the fluoro derivative due to the polar carboxylic acid group .

- Bioactivity: Chlorine’s larger atomic radius may reduce target binding affinity compared to fluorine in some kinase inhibition assays .

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic Acid

- Structure : Substitutes pyrimidine with a brominated pyridine ring.

- Properties: Molecular weight: 257.11 g/mol.

Heterocyclic Variants

1-(Pyrazin-2-yl)azetidine-3-carboxylic Acid

1-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Structure: Features a pyrrolidinone-linked pyrimidine.

- Properties :

Functional Group Modifications

tert-Butyl 3-Fluoroazetidine-1-carboxylate Derivatives

- Structure : tert-butoxycarbonyl (Boc)-protected azetidine with fluoromethyl groups.

- Properties: CAS 1781046-72-7 (PharmaBlock): Used as intermediates for prodrug development.

Key Research Findings

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid* | 197.18 | −0.86 | 4050.0 |

| 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid | 213.62 | −0.72 | 4050.0 |

| 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid | 179.18 | −1.09 | 4000.0 |

*Predicted values based on azetidine-3-carboxylic acid core .

Q & A

Q. What are the typical synthetic routes for preparing 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, and what key intermediates are involved?

The synthesis often involves multi-step transformations, including coupling reactions between fluoropyrimidine derivatives and azetidine precursors. For example, analogous compounds are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the fluoropyrimidine moiety to the azetidine ring . Key intermediates include halogenated pyrimidines (e.g., 5-fluoro-2-chloropyrimidine) and azetidine-3-carboxylic acid derivatives. Post-coupling steps may involve hydrolysis or deprotection to yield the final carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to resolve fluorinated and heterocyclic regions . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (LC-MS) confirms molecular weight. Residual solvents are quantified via Gas Chromatography (GC), adhering to pharmacopeial standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Yield optimization often involves screening catalysts (e.g., Pd(OAc)₂ or XPhos), bases (e.g., Cs₂CO₃ for deprotonation), and solvents (e.g., tert-butanol for inert reactions) . Temperature gradients (40–100°C) and reaction times (5–17 hours) are critical for minimizing side products. Parallel synthesis approaches, as demonstrated in pyrimidine-carboxamide libraries, allow systematic variation of conditions to identify optimal parameters .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

Discrepancies may arise from differences in starting material purity, solvent quality, or catalytic systems. Researchers should:

- Replicate reactions using identical conditions (e.g., inert atmosphere, stoichiometry).

- Validate biological assays with standardized protocols (e.g., enzyme inhibition assays with positive controls).

- Perform kinetic studies to identify rate-limiting steps or degradation pathways .

Q. What strategies are recommended for studying the compound’s interactions with biological targets?

Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs. Experimental validation may involve:

- Surface Plasmon Resonance (SPR) for real-time binding kinetics.

- Fluorescence polarization assays to measure competitive displacement of labeled ligands.

- Mutagenesis studies to identify critical binding residues .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

Tools like ACD/Labs Percepta predict logP, pKa, and solubility, which inform formulation strategies. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability trends. Molecular dynamics simulations model interactions with lipid bilayers for permeability studies .

Q. What methodologies ensure consistent purity in large-scale synthesis, and how are impurities identified?

Recrystallization (using water/ethanol mixtures) and column chromatography (silica or reverse-phase) are standard for purification. Impurity profiling via LC-MS/MS identifies byproducts (e.g., dehalogenated derivatives or unreacted intermediates). Accelerated stability studies (40°C/75% RH) detect degradation products, guiding storage recommendations (e.g., inert gas, −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.